(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[2.2.2]octane system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with the bicyclic core.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Heck coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the quinoline moiety or the bicyclic core, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoline moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Studies focus on its potential therapeutic applications, including its ability to modulate specific biological pathways. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced side effects.
Industry
In the industrial sector, ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The bicyclic core may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methanol group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- ®-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol : This compound is similar in structure but lacks the methoxy group on the quinoline ring.
- (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol : This is the enantiomer of the compound , with a different spatial arrangement of atoms.
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol sulfate hydrate : This compound has a similar core structure but includes a sulfate hydrate group.
Uniqueness
The uniqueness of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol lies in its specific stereochemistry and the presence of the methoxy group on the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20-/m1/s1 |
InChI Key |
LOUPRKONTZGTKE-RYMBOPBQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.